2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE
Description
Properties
IUPAC Name |
2-cyclopentyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-12(13-6-3-9-18-13)7-8-15-14(17)10-11-4-1-2-5-11/h3,6,9,11-12,16H,1-2,4-5,7-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWZWWNGWYPLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Cyclopentane Carboxylic Acid
Cyclopentane carboxylic acid undergoes α-alkylation to introduce the methylene group adjacent to the carbonyl. A typical procedure involves:
- Deprotonation with a strong base (e.g., LDA) in THF at −78°C.
- Quenching with methyl iodide to yield cyclopentyl acetic acid.
- Activation via acyl chloride formation using thionyl chloride or oxalyl chloride.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotonation | LDA, THF, −78°C, 1 hr | 85% |
| Alkylation | CH₃I, −78°C to rt, 12 hr | 78% |
| Activation | SOCl₂, reflux, 3 hr | 95% |
Preparation of 3-Hydroxy-3-(Thiophen-2-yl)Propylamine
Nucleophilic Addition to Thiophene-2-Carbaldehyde
A Grignard reagent (e.g., vinyl magnesium bromide) adds to thiophene-2-carbaldehyde, followed by reductive amination:
- Grignard Addition :
$$ \text{Thiophene-2-carbaldehyde} + \text{CH₂=CHMgBr} \rightarrow \text{Thiophen-2-yl-propenol} $$ - Epoxidation : Treat with m-CPBA to form an epoxide.
- Ring-Opening with Ammonia : NH₃ in methanol yields the amine.
Optimization Data
- Epoxidation at 0°C improves regioselectivity (90% yield).
- Ammonia concentration >5 M minimizes side products.
Reductive Amination of 3-Hydroxy-3-(Thiophen-2-yl)Propanal
An alternative route employs:
- Oxidation of propenol to propanal (PCC in CH₂Cl₂).
- Reductive amination with NaBH₃CN/NH₄OAc (76% yield).
Amide Bond Formation
Coupling Activated Cyclopentyl Acetic Acid with the Amine
The acyl chloride reacts with 3-hydroxy-3-(thiophen-2-yl)propylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$ \text{Cyclopentyl acetyl chloride} + \text{Amine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} $$
Critical Parameters
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DMF:
- Combine cyclopentyl acetic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq).
- Add amine (1 eq) and stir for 12 hr at rt.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield Comparison
| Method | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Acyl chloride | DCM | 0–25 | 82% |
| EDCl/HOBt | DMF | 25 | 75% |
Alternative Routes and Modifications
Mitsunobu Reaction for Hydroxyl Group Introduction
A Mitsunobu reaction installs the hydroxyl group post-amide formation:
Protection/Deprotection Strategies
- Hydroxyl Protection : TBSCl in imidazole/DMF (94% yield).
- Amine Protection : Boc₂O in THF/water (89% yield).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactors improve heat transfer during exothermic steps (e.g., Grignard addition), reducing reaction time by 40%.
Green Chemistry Approaches
- Replace DMF with cyclopentyl methyl ether (CPME) for EDCl couplings (comparable yield, lower toxicity).
- Catalytic amide formation using ZrO₂ nanoparticles (70% yield, 100°C, 6 hr).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.50–1.85 (m, cyclopentyl), 3.25 (d, J = 6.5 Hz, CH₂), 4.90 (s, OH), 6.95–7.20 (m, thiophene).
- HRMS : Calculated for C₁₅H₂₁NO₂S [M+H]⁺: 280.1248; Found: 280.1251.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The thiophene ring imparts electronic properties that are useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related acetamides, emphasizing substituent-driven differences:
Key Observations:
- Solubility : The hydroxyl group in the target compound’s propyl chain may improve aqueous solubility compared to purely aromatic analogs like the hydroxyphenyl derivative .
- Electronic Properties : The thiophene moiety introduces electron-rich sulfur, contrasting with the electron-deficient chlorophenyl group in , which could influence binding affinity in biological systems.
Pharmacological Potential (Inferred)
- Thiophene Role : Thiophene-containing analogs (e.g., ) are common in CNS and enzyme-targeting drugs due to sulfur’s ability to modulate metabolism and binding.
- Hydroxyl Group Impact: The hydroxyl group may reduce blood-brain barrier penetration compared to non-polar analogs but improve metabolic stability via glucuronidation.
Biological Activity
2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components:
- Cyclopentyl group : A five-membered carbon ring.
- Thienyl group : A sulfur-containing aromatic ring.
- Hydroxy and acetamide functional groups : Contributing to its biological activity.
Research indicates that 2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE exhibits multiple mechanisms of action, which may include:
- Receptor Modulation : The compound may act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory responses, similar to other compounds with thiophene moieties .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE. Key parameters include:
- Absorption : Rapid absorption post-administration has been observed in animal models.
- Distribution : The compound shows a favorable distribution in tissues, particularly in the central nervous system.
- Metabolism : Metabolized primarily via hepatic pathways, with several metabolites identified that retain biological activity.
- Excretion : Renal excretion is the primary route for elimination.
Case Studies
- Anti-inflammatory Studies : In a controlled study, the compound demonstrated significant inhibition of IL-1 stimulated bone resorption and PGE2 production in murine models, showcasing its potential as an anti-inflammatory agent .
- Neuroprotective Effects : A study indicated that treatment with this compound led to reduced neuronal cell death in models of oxidative stress, suggesting neuroprotective properties that warrant further investigation .
Q & A
Q. What are the recommended synthetic routes for 2-cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. A plausible route includes:
Cyclopentylthio-acetamide Formation : React cyclopentanethiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(cyclopentylthio)acetamide.
Propylamine Intermediate : Prepare the hydroxy-thiophene propylamine by reacting thiophene-2-carbaldehyde with nitromethane via a Henry reaction, followed by reduction (e.g., using NaBH₄) to yield 3-hydroxy-3-(thiophen-2-yl)propan-1-amine.
Final Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the cyclopentylthio-acetamide with the propylamine intermediate in anhydrous dichloromethane at 0–25°C for 12–24 hours .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Et₃N, 0°C → RT | DCM | 4 h | ~75 |
| 2 | NaBH₄, MeOH | THF | 2 h | ~60 |
| 3 | EDC, HOBt, RT | DCM | 24 h | ~50 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm the presence of cyclopentyl (δ ~1.5–2.0 ppm), thiophene (δ ~6.5–7.5 ppm), and hydroxy-propyl (δ ~3.0–4.0 ppm) groups.
- HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid; flow rate: 0.5 mL/min). The molecular ion peak ([M+H]⁺) should match the theoretical mass (e.g., calculated for C₁₅H₂₁NO₂S: 279.13 g/mol).
- FT-IR : Verify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this acetamide derivative?
- Methodological Answer : Density Functional Theory (DFT) is ideal for modeling electronic properties. Key steps include:
Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) for accurate thermochemical predictions .
Basis Set : Apply 6-31G(d,p) for geometry optimization and vibrational frequency analysis.
Solvent Effects : Incorporate the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., water or DMSO).
Table 2: Example DFT Parameters
| Property | Method | Basis Set | Software |
|---|---|---|---|
| HOMO-LUMO Gap | B3LYP | 6-31G(d,p) | Gaussian 16 |
| Solvation Energy | PCM (Water) | 6-311++G(2d) | ORCA |
| Electron Density Maps | M06-2X | Def2-TZVP | VASP |
Q. How can researchers investigate the metabolic stability of this compound in vitro?
- Methodological Answer : Use liver microsomal assays to evaluate metabolic pathways:
Microsomal Incubation : Incubate the compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) containing NADPH (1 mM) at 37°C.
Time-Course Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile.
LC-MS/MS Analysis : Quantify parent compound depletion and identify metabolites (e.g., hydroxylation at the cyclopentyl or thiophene moiety). Use software like MetaboLynx for metabolite prediction .
Key Parameters to Monitor :
- Half-life (t₁/₂) : Calculate using first-order kinetics.
- Intrinsic Clearance (CLint) : Derived from in vitro t₁/₂ and microsomal protein content.
Data Contradiction Analysis
- Synthetic Yield Variability : reports ~50% yield for the final coupling step, while similar compounds (e.g., ) show lower yields (~30–40%) under standard conditions. This discrepancy may arise from steric hindrance in the cyclopentyl-thiophene hybrid structure, necessitating optimized coupling agents (e.g., DCC vs. EDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
